methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate
Description
Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a carbothioylamino-benzoate ester moiety. The benzoate ester enhances lipophilicity, which may influence pharmacokinetics, while the 4-fluorophenyl group contributes electron-withdrawing effects, modulating receptor interactions. This compound is structurally related to pharmacologically active piperazine derivatives, which are prevalent in antifungal, antipsychotic, and kinase inhibitor drug candidates .
Properties
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-25-18(24)14-2-6-16(7-3-14)21-19(26)23-12-10-22(11-13-23)17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOOIBAIQCMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting 1,2-diamines with sulfonium salts under basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via nucleophilic substitution reactions involving halogenated analogues.
Formation of the benzoate ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated analogues in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets, such as calcium channels and protein kinases. The compound may inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate with structurally related compounds, highlighting key differences in substituents and functional groups:
Key Differences and Implications
Carbothioyl vs. However, thioamides are more susceptible to oxidation, which may affect stability .
Substituent Effects: The 4-fluorophenyl group enhances binding to aromatic interaction sites in biological targets, as seen in kinase inhibitors . In contrast, trifluoromethylpyridinyl () introduces stronger electron-withdrawing effects, possibly improving target affinity but reducing metabolic stability . Quinoline derivatives (C4, ) exhibit planar aromatic systems, favoring intercalation or π-stacking in DNA/protein interactions, which is absent in the target compound .
Ester vs. Carboxylic Acid :
- The benzoate ester in the target compound improves lipophilicity compared to carboxylic acid derivatives, aiding absorption. However, ester hydrolysis in vivo may convert it to a polar acid, altering distribution .
Synthetic Accessibility :
- The target compound can be synthesized via coupling of 4-fluorophenylpiperazine with methyl 4-isothiocyanatobenzoate, analogous to methods in . This contrasts with azo-containing compounds (), which require diazonium salt intermediates, posing safety challenges .
Limitations and Challenges
- Solubility : High lipophilicity from the benzoate ester and fluorophenyl group may limit aqueous solubility, necessitating formulation strategies.
- Stability : The carbothioyl group’s oxidation susceptibility requires stability studies under physiological conditions.
Biological Activity
Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C15H17FN2O2S
- Molecular Weight : 300.37 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring, a fluorinated phenyl group, and a carbothioamide moiety, which are known to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, which may have antidepressant effects .
- Anticancer Activity : The piperazine derivatives have also been investigated for their anticancer properties. For instance, related compounds have demonstrated significant growth inhibitory effects against various cancer cell lines, suggesting potential applications in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| MAO Inhibition | Increased neurotransmitter levels | |
| Anticancer Activity | Growth inhibition in cancer cell lines | |
| Cytotoxicity | Low toxicity in normal cells |
Case Studies and Research Findings
- Monoamine Oxidase Inhibition :
- Anticancer Properties :
- Cytotoxicity Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
